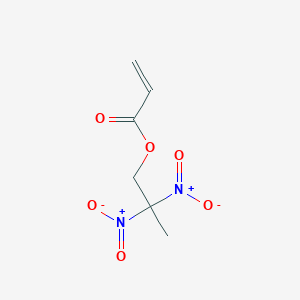
2,2-Dinitropropyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dinitropropyl acrylate is a useful research compound. Its molecular formula is C6H8N2O6 and its molecular weight is 204.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 2,2-Dinitropropyl Acrylate
DNPA can be synthesized through free radical polymerization techniques. For instance, a common method involves copolymerizing DNPA with other monomers such as vinyl acetate or styrene to enhance its mechanical and energetic properties. The synthesis typically occurs in solvents like ethyl acetate, where initiators such as AIBN (azobisisobutyronitrile) are used to facilitate the reaction .
Energetic Binder Properties
DNPA is characterized by its high energy content, making it an effective binder in composite propellants and explosives. The energetic properties are crucial for applications requiring materials that can store and release energy efficiently. Studies have shown that DNPA-based copolymers exhibit favorable thermal stability and mechanical strength, which are essential for their performance in demanding environments .
Mechanical Properties
The mechanical properties of DNPA copolymers can be significantly improved by copolymerization with other acrylates or styrene. For example, a study demonstrated that copolymers of DNPA and 2,2-dinitrobutyl acrylate exhibited enhanced tensile strength and elasticity compared to homopolymers of DNPA alone . This enhancement is vital for applications where durability and resilience are required.
Explosives and Propellants
One of the primary applications of DNPA is as a binder in insensitive munitions (IM) and composite propellants. The copolymers formed from DNPA provide a robust matrix that holds together solid propellant ingredients while maintaining stability under various conditions. Research indicates that these materials can withstand higher temperatures without degrading, which is crucial for military applications .
Case Studies
- Copolymerization with Vinyl Acetate : A study on the synthesis of DNPA-vinyl acetate copolymers revealed that these materials not only retained high energy density but also improved processability during manufacturing. The resulting materials demonstrated excellent compatibility with common explosive components, leading to enhanced performance in munitions .
- Thermal Decomposition Studies : Investigations into the thermal decomposition kinetics of DNPA-based polymers have shown that they decompose at higher temperatures than traditional binders. This property allows for safer handling and storage while ensuring reliable performance during detonation .
Comparative Data Table
The following table summarizes key properties and applications of various DNPA-based copolymers:
| Copolymer Composition | Mechanical Strength | Thermal Stability | Application Area |
|---|---|---|---|
| DNPA Homopolymer | Moderate | Moderate | General binders |
| DNPA-Vinyl Acetate Copolymer | High | High | Composite propellants |
| DNPA-Styrene Copolymer | Very High | Very High | Insensitive munitions |
| DNPA-Dinitrobutyl Acrylate | High | High | Advanced explosive systems |
属性
CAS 编号 |
17977-09-2 |
|---|---|
分子式 |
C6H8N2O6 |
分子量 |
204.14 g/mol |
IUPAC 名称 |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
InChI 键 |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
17977-09-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















